Cas no 1094071-11-0 (5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid)

5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid is a versatile intermediate in organic synthesis, particularly valued for its role in peptide and heterocyclic chemistry. The tert-butoxycarbonyl (Boc) protecting group enhances stability during reactions, allowing selective deprotection under mild acidic conditions. The thiophene core contributes to its utility in constructing biologically active compounds, including pharmaceuticals and agrochemicals. Its carboxylic acid functionality enables further derivatization via coupling or esterification. This compound is particularly useful in medicinal chemistry for designing protease inhibitors and kinase modulators. High purity and consistent performance make it a reliable choice for research and industrial applications requiring precise molecular modifications.
5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid structure
1094071-11-0 structure
Product name:5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid
CAS No:1094071-11-0
MF:C10H13NO4S
MW:243.27952170372
MDL:MFCD12177582
CID:2107558

5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-[[(1,1-dimethylethoxy)carbonyl]amino]-2-Thiophenecarboxylic acid
    • 5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid
    • 5-(tert-butoxycarbonylamino)thiophene-2-carboxylic acid
    • SJDHQBPIYARAPS-UHFFFAOYSA-N
    • 5-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid
    • 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid
    • MDL: MFCD12177582
    • Inchi: 1S/C10H13NO4S/c1-10(2,3)15-9(14)11-7-5-4-6(16-7)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
    • InChI Key: SJDHQBPIYARAPS-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CC=C1NC(=O)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Topological Polar Surface Area: 104

5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-199331-5.0g
5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid
1094071-11-0 95%
5g
$4655.0 2023-05-31
Enamine
EN300-199331-1.0g
5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid
1094071-11-0 95%
1g
$1121.0 2023-05-31
TRC
B702525-50mg
5-{[(tert-Butoxy)carbonyl]amino}thiophene-2-carboxylic Acid
1094071-11-0
50mg
$ 295.00 2022-06-06
eNovation Chemicals LLC
D657090-250mg
5-([(TERT-BUTOXY)CARBONYL]AMINO)THIOPHENE-2-CARBOXYLIC ACID
1094071-11-0 95%
250mg
$950 2024-08-03
Enamine
EN300-199331-0.25g
5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid
1094071-11-0 95%
0.25g
$555.0 2023-05-31
eNovation Chemicals LLC
D657090-250mg
5-([(TERT-BUTOXY)CARBONYL]AMINO)THIOPHENE-2-CARBOXYLIC ACID
1094071-11-0 95%
250mg
$950 2025-02-19
Aaron
AR01B8SJ-250mg
5-{[(tert-Butoxy)carbonyl]amino}thiophene-2-carboxylic acid
1094071-11-0 95%
250mg
$789.00 2025-02-14
Aaron
AR01B8SJ-2.5g
5-{[(tert-Butoxy)carbonyl]amino}thiophene-2-carboxylic acid
1094071-11-0 95%
2.5g
$3264.00 2025-02-14
A2B Chem LLC
AW03127-500mg
5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid
1094071-11-0 95%
500mg
$957.00 2024-04-20
A2B Chem LLC
AW03127-250mg
5-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid
1094071-11-0 95%
250mg
$620.00 2024-04-20

5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid Related Literature

Additional information on 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid

Research Brief on 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid (CAS: 1094071-11-0)

5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid (CAS: 1094071-11-0) is a thiophene-based carboxylic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have highlighted its potential in modulating protein-protein interactions and its role as a key building block in drug discovery pipelines.

One of the most notable applications of 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid is its incorporation into the synthesis of selective kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have utilized this compound to develop novel inhibitors targeting specific kinases, leveraging its structural features to enhance binding affinity and selectivity. Recent publications in journals such as the Journal of Medicinal Chemistry have demonstrated its efficacy in preclinical models.

In addition to its role in kinase inhibitor development, 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid has been explored as a scaffold for the design of proteolysis-targeting chimeras (PROTACs). PROTACs are a promising class of therapeutics that facilitate the targeted degradation of disease-causing proteins. The thiophene moiety of this compound provides a stable platform for linking E3 ligase binders to target proteins, enabling the development of highly specific degraders. Recent advancements in this area have been documented in high-impact journals, underscoring the compound's versatility.

The synthesis and characterization of 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid have also been the subject of recent methodological improvements. Researchers have reported optimized protocols for its preparation, focusing on yield enhancement and purity control. These advancements are critical for scaling up production and ensuring reproducibility in industrial and academic settings. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry have been employed to confirm the compound's structural integrity.

Looking ahead, the potential applications of 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid are expected to expand further. Ongoing research is investigating its utility in the development of covalent inhibitors and bifunctional molecules. Additionally, its compatibility with modern synthetic methodologies, such as click chemistry and late-stage functionalization, positions it as a valuable tool for medicinal chemists. Future studies will likely explore its role in emerging therapeutic modalities, including targeted protein degradation and allosteric modulation.

In conclusion, 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic Acid (CAS: 1094071-11-0) represents a critical intermediate in contemporary drug discovery efforts. Its applications span kinase inhibitor design, PROTAC development, and beyond, supported by recent methodological advancements and preclinical validations. As the field of chemical biology continues to evolve, this compound is poised to play an increasingly prominent role in the development of next-generation therapeutics.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.